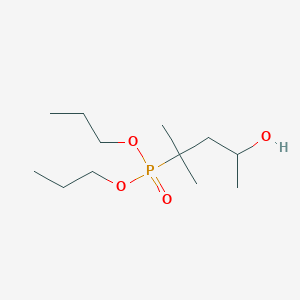
Phenylacetic acid--azepan-2-one (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylacetic acid–azepan-2-one (1/1) is a compound with the molecular formula C14H19NO3 It is a combination of phenylacetic acid and azepan-2-one, which are both significant in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenylacetic acid–azepan-2-one (1/1) can be achieved through various methods. One common approach involves the reaction of phenylacetic acid with azepan-2-one under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of phenylacetic acid–azepan-2-one (1/1) often involves large-scale chemical reactors where the reactants are combined and subjected to optimized conditions. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Phenylacetic acid–azepan-2-one (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The phenyl group in phenylacetic acid can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylacetic acid–azepan-2-one (1/1) can yield benzoic acid derivatives, while reduction can produce various alcohols and hydrocarbons.
Scientific Research Applications
Phenylacetic acid–azepan-2-one (1/1) has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, particularly nylon-6, and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenylacetic acid–azepan-2-one (1/1) involves its interaction with specific molecular targets and pathways. The phenylacetic acid component can act as a precursor for various biochemical reactions, while azepan-2-one is involved in polymerization processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylacetic acid–azepan-2-one (1/1) can be compared with other similar compounds such as:
Phenylacetone: A related compound with similar chemical properties but different applications.
Caprolactam: The azepan-2-one component is identical to caprolactam, which is widely used in the production of nylon-6.
Phenylacetic Acid: The phenylacetic acid component is used in various chemical syntheses and has distinct properties compared to the combined compound.
The uniqueness of phenylacetic acid–azepan-2-one (1/1) lies in its combined properties, making it versatile for multiple applications in different fields.
Properties
CAS No. |
894776-55-7 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
azepan-2-one;2-phenylacetic acid |
InChI |
InChI=1S/C8H8O2.C6H11NO/c9-8(10)6-7-4-2-1-3-5-7;8-6-4-2-1-3-5-7-6/h1-5H,6H2,(H,9,10);1-5H2,(H,7,8) |
InChI Key |
WACPKIOJLHPSET-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCC1.C1=CC=C(C=C1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12594792.png)




![4-Amino-3',4'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12594821.png)

![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)


![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)

![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)

